3-Chloro-4-cyclopropyl-2-fluoroaniline
Description
3-Chloro-4-cyclopropyl-2-fluoroaniline is a halogenated aniline derivative characterized by a unique substitution pattern: a chlorine atom at position 3, a cyclopropyl group at position 4, and a fluorine atom at position 2 of the benzene ring. This compound’s structural complexity, particularly the cyclopropyl moiety, distinguishes it from simpler halogenated anilines.
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyl-2-fluoroaniline |
InChI |
InChI=1S/C9H9ClFN/c10-8-6(5-1-2-5)3-4-7(12)9(8)11/h3-5H,1-2,12H2 |
InChI Key |
HWZGEVCYZFZHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=C(C=C2)N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropyl-2-fluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoronitrobenzene.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-cyclopropyl-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrogenated aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-4-cyclopropyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, cyclopropyl, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituent patterns of 3-Chloro-4-cyclopropyl-2-fluoroaniline and related compounds are compared below:
Physical and Chemical Properties
- 3-Fluoro-4-methoxyaniline: Melting point (mp) = 81–84°C, indicating moderate crystallinity compared to non-methoxy analogs .
- 3-Chloro-4-fluoroaniline: No explicit mp data in evidence, but its biochemical utility suggests solubility in organic solvents .
- 4-Fluoro-2-nitroaniline : Nitro group likely reduces solubility in polar solvents; CAS 364-71-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
